3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-((4-Bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 4-bromophenyl sulfonyl group and a cycloheptyl amine substituent.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O2S/c23-15-11-13-17(14-12-15)31(29,30)22-21-25-20(24-16-7-3-1-2-4-8-16)18-9-5-6-10-19(18)28(21)27-26-22/h5-6,9-14,16H,1-4,7-8H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQOVOTUYLYDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the triazole class have been shown to interact with a variety of enzymes and receptors, exhibiting versatile biological activities.
Mode of Action
It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar triazole compounds, it’s likely that multiple pathways could be affected, leading to downstream effects.
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved.
Biological Activity
The compound 3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core fused with a triazole ring and a sulfonyl group. The presence of the bromophenyl and cycloheptyl groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22BrN5O2S |
| Molecular Weight | 442.38 g/mol |
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related quinazolinone-based hybrids have shown IC50 values ranging from 0.36 to 40.90 μM against breast cancer cell lines such as MDA-MB-231 .
Case Study:
A study investigating the anticancer potential of sulfonamide-linked quinazolinones reported that certain derivatives exhibited promising activity against cancer cells through mechanisms involving inhibition of key signaling pathways like EGFR . The specific compound under discussion may similarly inhibit growth in cancerous cells due to its structural similarities.
Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. Compounds containing this functional group have demonstrated effectiveness against a range of bacteria and fungi. For example, derivatives of sulfonamide-linked quinazolinones have shown activity against Staphylococcus aureus and Escherichia coli .
Research Findings:
In vitro studies have indicated that compounds with sulfonyl groups can enhance antibacterial activity by interfering with bacterial folate synthesis pathways. This suggests that This compound may possess similar properties.
Enzyme Inhibition
The compound's structure suggests potential inhibition of various enzymes critical in disease processes. For example, quinazoline derivatives have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
The biological activity of This compound likely involves:
- Binding to Protein Targets: The sulfonyl and triazole groups facilitate binding to specific proteins or enzymes.
- Inhibition of Signaling Pathways: Similar compounds have been shown to interfere with pathways that regulate cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives:
- Substituents: The presence of bulky groups such as bromophenyl enhances biological activity.
- Functional Groups: The sulfonamide group is essential for antimicrobial effects.
- Ring Systems: The triazole ring contributes to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazoline derivatives are a versatile class of molecules with modifications typically occurring at the sulfonyl and amine substituents. Below is a detailed comparison of 3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine with its structural analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Key Observations
In contrast, derivatives with 4-isopropylphenyl () or 2,5-dimethylphenyl () sulfonyl groups exhibit steric or electron-donating effects that may alter target engagement. Chlorophenyl sulfonyl derivatives () prioritize halogen bonding, while methylphenyl variants () favor hydrophobic interactions.
Amine Substituent Impact :
- The cycloheptyl group in the target compound introduces significant steric bulk, likely improving membrane permeability but reducing aqueous solubility. This contrasts with smaller substituents like benzyl () or 4-ethoxyphenyl (), which balance polarity and lipophilicity.
- Chlorinated amines () may enhance metabolic stability but could introduce toxicity risks.
Biological Activity Trends: While the evidence lacks direct bioactivity data for the target compound, analogs such as savirin () and thieno-triazolo[1,5-a]pyrimidines () demonstrate anticancer and antiparasitic activities, suggesting the triazoloquinazoline core is pharmacologically promising.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
